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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

Cat. No.: B15571983 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the

Angiotensin II Type 2 (AT2) receptor.[1][2][3][4][5][6][7][8] It is an indispensable tool in

pharmacological research for elucidating the physiological and pathophysiological roles of the

AT2 receptor, which often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor.[2]

This guide provides a comprehensive overview of PD 123319 ditrifluoroacetate, including its

mechanism of action, physicochemical properties, and detailed experimental protocols for its

use as a research tool in both in vitro and in vivo settings.

Physicochemical Properties
Property Value Reference

Molecular Weight 736.67 g/mol [2][4]

Molecular Formula C₃₁H₃₂N₄O₃·2CF₃CO₂H [2]

CAS Number 136676-91-0 [2]

Purity ≥98% (HPLC) [2][4]

Solubility Soluble to 100 mM in water [2]

Storage Store at -20°C [2]
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Mechanism of Action
PD 123319 ditrifluoroacetate selectively binds to and blocks the Angiotensin II AT2 receptor,

thereby preventing its activation by the endogenous ligand, Angiotensin II (Ang II).[3][8] The

AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates signaling

cascades that are often antagonistic to those mediated by the AT1 receptor.[2] While the AT1

receptor is primarily associated with vasoconstriction, inflammation, and cellular proliferation,

the AT2 receptor is involved in vasodilation, anti-inflammatory responses, and apoptosis.[2][9]

Signaling Pathways
The AT2 receptor signals through various downstream effectors. Unlike the AT1 receptor, which

typically couples to Gq/11 proteins, the AT2 receptor is known to interact with Gαi/o proteins.[3]

Activation of the AT2 receptor leads to the stimulation of protein phosphatases, such as SHP-1

and PP2A, which can dephosphorylate and inactivate key signaling molecules in pro-

inflammatory and pro-growth pathways.[3] A significant pathway activated by the AT2 receptor

involves the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP),

leading to vasodilation.[3]

Below is a diagram illustrating the signaling pathway of the AT2 receptor and the inhibitory

effect of PD 123319.
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AT2 Receptor Signaling Pathway and Inhibition by PD 123319
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Caption: AT2 Receptor Signaling and PD 123319 Inhibition.
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Applications as a Research Tool
PD 123319 ditrifluoroacetate is a cornerstone for investigating the functional roles of the AT2

receptor in various physiological and pathological processes.

In Vitro Studies
In vitro, PD 123319 is used to characterize the binding properties of the AT2 receptor and to

elucidate its downstream signaling pathways in cell-based assays.

Binding Affinity Data

Parameter Value Tissue/Cell Line Reference

IC₅₀ 34 nM Rat Adrenal Tissue [1][2][4][5][7][8]

IC₅₀ 210 nM Rat Brain [1][2][4][5]

IC₅₀ 6.9 nM

Bovine Adrenal

Glomerulosa Cells

(AT2 site)

[3][8]

Kᵢ ~12 nM AT2 Receptor [9]

Selectivity
~10,000-fold for AT2

over AT1 receptor
[9]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for AT2 Receptor

This protocol is a synthesized methodology for determining the binding affinity of compounds to

the AT2 receptor using [¹²⁵I]-labeled Angiotensin II and PD 123319 as a competitor.
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Radioligand Binding Assay Workflow

1. Membrane Preparation
(from AT2R-expressing cells/tissues)

2. Incubation
- Membranes

- [¹²⁵I]-Angiotensin II
- PD 123319 (or test compound)

3. Separation of Bound/Free Ligand
(Vacuum Filtration)

4. Radioactivity Counting

5. Data Analysis
(IC₅₀ and Ki determination)

Click to download full resolution via product page

Caption: Workflow for a Radioligand Binding Assay.

Materials:

Membrane preparation from cells or tissues expressing the AT2 receptor.

[¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (radioligand).

PD 123319 ditrifluoroacetate.
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation fluid.

96-well plates.

Procedure:

Membrane Preparation: Homogenize AT2R-expressing cells or tissues in ice-cold lysis buffer

and prepare a membrane fraction by differential centrifugation. Resuspend the final

membrane pellet in the assay buffer. Determine protein concentration using a standard

method (e.g., BCA assay).

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-Sar¹,Ile⁸-Ang II (final concentration

~0.1-0.5 nM), and 100 µL of membrane suspension (20-50 µg protein).

Non-specific Binding: 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1

µM), 50 µL of [¹²⁵I]-Sar¹,Ile⁸-Ang II, and 100 µL of membrane suspension.

Competition Binding: 50 µL of varying concentrations of PD 123319, 50 µL of [¹²⁵I]-

Sar¹,Ile⁸-Ang II, and 100 µL of membrane suspension.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in

wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to

remove unbound radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity using a beta counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of PD 123319

to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki =

IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Protocol 2: Functional Assay - Nitric Oxide (NO) Release

This protocol describes a method to assess the antagonistic activity of PD 123319 by

measuring its ability to block Ang II-induced NO release from endothelial cells.

Materials:

Human Aortic Endothelial Cells (HAECs) or other suitable endothelial cells expressing AT2

receptors.

Cell culture medium.

Angiotensin II.

PD 123319 ditrifluoroacetate.

DAF-FM Diacetate (NO-sensitive fluorescent dye).

Fluorescence microplate reader.

Procedure:

Cell Culture: Culture HAECs in appropriate media until they reach 80-90% confluency in a

96-well plate.

Dye Loading: Wash the cells with a balanced salt solution and then incubate them with DAF-

FM Diacetate (e.g., 5 µM) for 30-60 minutes at 37°C.

Treatment: Wash the cells again to remove excess dye. Pre-incubate the cells with varying

concentrations of PD 123319 for 30 minutes.

Stimulation: Add Angiotensin II (e.g., 100 nM) to the wells to stimulate NO production.
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Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate

excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission) over

time using a fluorescence microplate reader.

Data Analysis: The increase in fluorescence intensity corresponds to the amount of NO

produced. Plot the Ang II-induced NO production against the concentration of PD 123319 to

determine its inhibitory effect and calculate the IC₅₀.

In Vivo Studies
PD 123319 is widely used in animal models to investigate the role of the AT2 receptor in

various physiological systems, including the cardiovascular and nervous systems, and in

pathological conditions like inflammation and hypertension.

Summary of In Vivo Experimental Data
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Animal Model
PD 123319 Dose &
Route

Key Findings Reference

Rat model of colitis
0.3, 3, and 10 mg/kg,

i.p.

Dose-dependently

reduced colonic

lesions,

myeloperoxidase

activity, and pro-

inflammatory

cytokines (IL-1β, IL-6,

iNOS).

[9]

Spontaneously

Hypertensive Rats

(SHR)

30 mg/kg/day, s.c.

infusion

Did not lower blood

pressure when given

alone, but attenuated

the antihypertensive

effect of an AT1

receptor antagonist.

[9]

Wistar rats 10 mg/kg/day, s.c.

Increased potassium

excretion and

decreased weight

gain.

[9]

Newborn rats with

hyperoxia-induced

lung injury

0.1-5 mg/kg/day, s.c.

Attenuated lung and

heart injury at low

doses.

[9]

Experimental Protocols

Protocol 3: In Vivo Anti-inflammatory Effects in a Rat Model of Colitis

This protocol is based on a study investigating the anti-inflammatory effects of PD 123319 in a

2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[9]
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In Vivo Colitis Study Workflow

1. Animal Acclimatization

2. Induction of Colitis (DNBS)

3. Treatment
- Vehicle

- PD 123319 (i.p.)

4. Monitoring
(Body weight, stool consistency)

5. Euthanasia and Tissue Collection

6. Analysis
(Macroscopic scoring, MPO assay, Cytokine analysis)

Click to download full resolution via product page

Caption: Workflow for an In Vivo Colitis Study.

Animals:

Male Sprague-Dawley rats (200-250 g).

Materials:
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2,4-dinitrobenzene sulfonic acid (DNBS).

PD 123319 ditrifluoroacetate.

Vehicle (e.g., saline).

Anesthesia.

Procedure:

Induction of Colitis: Anesthetize the rats and intrarectally administer DNBS (e.g., 30 mg in

0.5 mL of 50% ethanol) via a catheter inserted 8 cm into the colon.

Treatment: Administer PD 123319 intraperitoneally (i.p.) at doses of 0.3, 3, and 10 mg/kg

daily for a specified period (e.g., 6 days), starting 24 hours after DNBS administration. A

control group receives the vehicle.

Monitoring: Monitor the animals daily for body weight, stool consistency, and signs of

distress.

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals

and collect the distal colon.

Assessment of Colitis:

Macroscopic Scoring: Score the colonic damage based on the presence of ulceration,

inflammation, and adhesions.

Myeloperoxidase (MPO) Assay: Measure MPO activity in the colonic tissue as an indicator

of neutrophil infiltration.

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as IL-1β and IL-

6 in the colonic tissue using ELISA or other appropriate methods.

Data Analysis: Compare the parameters between the vehicle-treated and PD 123319-treated

groups to evaluate the anti-inflammatory effects of the compound.
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Conclusion
PD 123319 ditrifluoroacetate remains an invaluable pharmacological tool for the specific

antagonism of the AT2 receptor. Its high selectivity and well-characterized properties make it

essential for dissecting the complex signaling and functions of the renin-angiotensin system.

The detailed protocols and data presented in this guide are intended to facilitate its effective

use in both in vitro and in vivo research, ultimately contributing to a better understanding of the

roles of the AT2 receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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